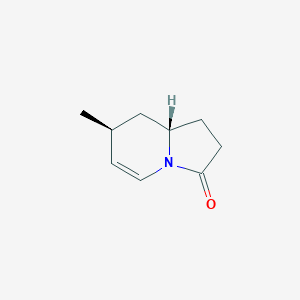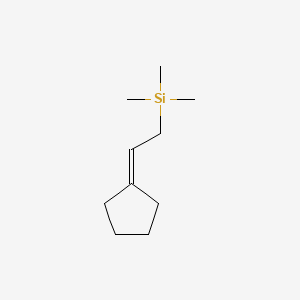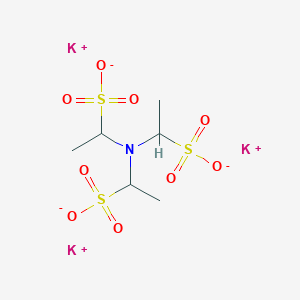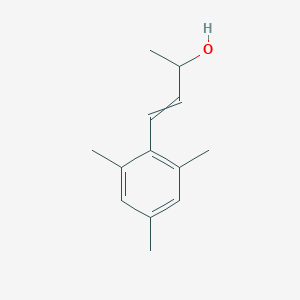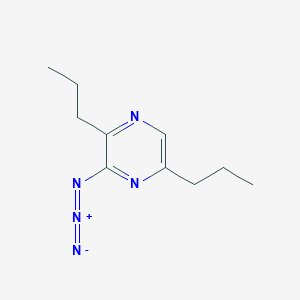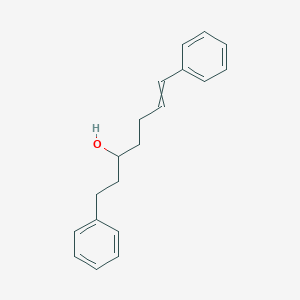
4-Phenyl-6-(pyridin-2-yl)pyrimidine-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-6-(pyridin-2-yl)pyrimidine-2(1H)-thione is a heterocyclic compound that features a pyrimidine ring substituted with phenyl and pyridinyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-6-(pyridin-2-yl)pyrimidine-2(1H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis may start with the esterification of nicotinic acid, followed by oxidation, nucleophilic substitution, and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This would include scaling up the reaction conditions, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
化学反应分析
Types of Reactions
4-Phenyl-6-(pyridin-2-yl)pyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid (mCPBA), reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学研究应用
4-Phenyl-6-(pyridin-2-yl)pyrimidine-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
作用机制
The mechanism of action of 4-Phenyl-6-(pyridin-2-yl)pyrimidine-2(1H)-thione involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting cell proliferation .
相似化合物的比较
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: These compounds also exhibit anti-tumor activities and CDK inhibitory properties.
2-(Pyridin-2-yl)Pyrimidine Derivatives: These compounds have been studied for their anti-fibrotic activities and potential as therapeutic agents.
Uniqueness
4-Phenyl-6-(pyridin-2-yl)pyrimidine-2(1H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications .
属性
CAS 编号 |
86212-51-3 |
|---|---|
分子式 |
C15H11N3S |
分子量 |
265.3 g/mol |
IUPAC 名称 |
4-phenyl-6-pyridin-2-yl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C15H11N3S/c19-15-17-13(11-6-2-1-3-7-11)10-14(18-15)12-8-4-5-9-16-12/h1-10H,(H,17,18,19) |
InChI 键 |
GXVNQIKIKHXIOU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=S)NC(=C2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



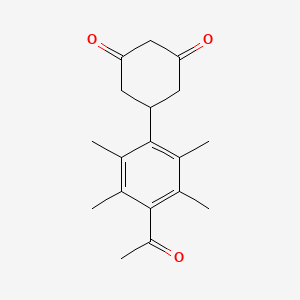
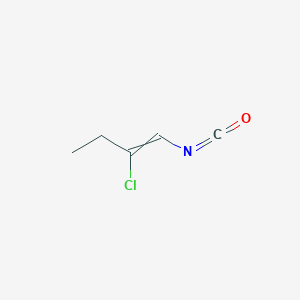
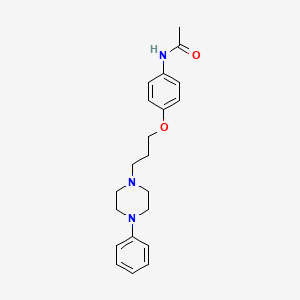
silane](/img/structure/B14404333.png)
